2-amino-2-(3,4-dimethoxyphenyl)propanoic Acid
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Overview
Description
2-amino-2-(3,4-dimethoxyphenyl)propanoic acid is an organic compound that belongs to the class of phenylpropanoic acids It is characterized by the presence of an amino group and two methoxy groups attached to a phenyl ring
Mechanism of Action
Target of Action
It’s structurally related to indole derivatives, which are known to bind with high affinity to multiple receptors .
Mode of Action
It’s known that indole derivatives, which are structurally similar, interact with their targets to exert various biological activities .
Biochemical Pathways
Indole derivatives, which are structurally related, are known to affect a broad range of biochemical pathways .
Result of Action
2-amino-2-(3,4-dimethoxyphenyl)propanoic Acid is known to stimulate γ globin gene expression and erythropoiesis in vivo, and is used for the β hemoglobinopathies and other anemias .
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It is hypothesized that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is possible that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-2-(3,4-dimethoxyphenyl)propanoic acid typically involves the condensation of 3,4-dimethoxybenzaldehyde with benzoylglycine to form an azlactone intermediate. This intermediate is then hydrolyzed and reduced using Raney alloy in an alkaline medium to yield 3-(3,4-dimethoxyphenyl)-2-(benzoylamino)propanoic acid. The final step involves the removal of protective groups with hydrobromic acid followed by treatment with aqueous ammonia to obtain the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate modifications to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-amino-2-(3,4-dimethoxyphenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield quinones, while reduction of the amino group can produce secondary or tertiary amines.
Scientific Research Applications
2-amino-2-(3,4-dimethoxyphenyl)propanoic acid has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
2-amino-3-(3,4-dihydroxyphenyl)propanoic acid (DOPA): A precursor to dopamine and used in the treatment of Parkinson’s disease.
3-(3,4-dimethoxyphenyl)propanoic acid: Used in the synthesis of various organic compounds and as a reactant in chemical reactions.
Uniqueness
2-amino-2-(3,4-dimethoxyphenyl)propanoic acid is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and biological processes. Its dual methoxy groups and amino group provide versatility in synthetic applications and potential therapeutic uses.
Biological Activity
2-Amino-2-(3,4-dimethoxyphenyl)propanoic acid (often referred to as a derivative of the amino acid structure) has garnered attention in pharmacological research due to its potential biological activities. This compound is primarily noted for its role as a non-ionic organic buffering agent in biological systems, particularly in cell cultures, where it maintains a pH range conducive to cellular activities . This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.
Chemical Structure and Synthesis
The chemical structure of this compound is characterized by the presence of two methoxy groups on a phenyl ring attached to a propanoic acid backbone. The synthesis typically involves straightforward organic reactions that can be optimized for yield and purity. For instance, methods include the reaction of appropriate amines with substituted phenylpropanoic acids under controlled conditions to produce the desired compound .
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound through various mechanisms:
- Inhibition of Cancer Cell Proliferation : In vitro assays have demonstrated that this compound exhibits significant antiproliferative effects against several cancer cell lines. For example, compounds derived from similar structures have shown IC50 values as low as 0.12 mg/mL against HCT-116 colorectal cancer cells .
- Mechanism of Action : The compound's mechanism appears to involve the modulation of heat shock proteins (HSPs), particularly TRAP1 and HSP90, which are critical in cancer cell survival and proliferation. By inhibiting these proteins, the compound induces apoptosis in cancer cells, leading to reduced tumor growth .
Compound | Cell Line | IC50 (mg/mL) | Mechanism |
---|---|---|---|
This compound | HCT-116 | 0.12 | HSP90/TRAP1 inhibition |
Derivative 7a | HeLa | 0.69 | Apoptosis induction |
Derivative 7g | Non-cancerous (HEK-293) | >0.81 | Selective toxicity |
2. Neuroprotective Effects
Emerging research indicates that compounds similar to this compound may also exhibit neuroprotective properties. These effects are mediated through modulation of glutamate receptors, which play a crucial role in neuronal signaling and plasticity . The compound's ability to act as a modulator could potentially lead to therapeutic applications in neurodegenerative diseases.
Case Studies
Several case studies have documented the biological effects of this compound:
- Case Study 1 : A study involving mice models treated with derivatives showed significant reductions in tumor size when administered with low doses over extended periods. The study concluded that these compounds could serve as adjunct therapies alongside traditional chemotherapy .
- Case Study 2 : Another investigation focused on the neuroprotective effects observed in vitro using neuronal cell lines exposed to oxidative stress. The results indicated that treatment with the compound significantly reduced cell death compared to untreated controls .
Properties
IUPAC Name |
2-amino-2-(3,4-dimethoxyphenyl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4/c1-11(12,10(13)14)7-4-5-8(15-2)9(6-7)16-3/h4-6H,12H2,1-3H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPRXIPHXYKGISC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)OC)OC)(C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.